molecular formula C8H17NO2 B081783 2-(Diethylamino)ethyl acetate CAS No. 10369-82-1

2-(Diethylamino)ethyl acetate

Cat. No. B081783
CAS RN: 10369-82-1
M. Wt: 159.23 g/mol
InChI Key: IDIFJUBLWASPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)ethyl acetate, commonly known as DEAE, is an organic compound that belongs to the class of tertiary amines. It is widely used in the field of scientific research due to its unique properties and applications. DEAE is a colorless liquid that has a pleasant odor and is soluble in water and organic solvents.

Mechanism Of Action

DEAE acts as a nucleophilic catalyst in many organic reactions. It can form stable complexes with metal ions and act as a ligand in coordination chemistry. DEAE can also form hydrogen bonds with other molecules due to the presence of the amino group. DEAE can act as a base in acid-base reactions and can be protonated to form a salt.

Biochemical And Physiological Effects

DEAE has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. DEAE has also been shown to have antitumor activity in vitro and in vivo. It has been found to inhibit the growth of cancer cells and induce apoptosis. DEAE has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

DEAE has several advantages for lab experiments. It is a versatile reagent that can be used in a wide range of organic reactions. It is also relatively cheap and easy to obtain. DEAE has a high yield and purity, which makes it ideal for large-scale synthesis. However, DEAE has some limitations. It is a corrosive and toxic substance that requires careful handling. DEAE can also react with some organic compounds, which can lead to unwanted side reactions.

Future Directions

DEAE has a wide range of potential applications in scientific research. Further research is needed to explore its potential as a catalyst in organic reactions. DEAE can also be used as a building block for the synthesis of new pharmaceuticals and agrochemicals. The development of new methods for the synthesis of DEAE and its derivatives can also lead to new applications. The use of DEAE in the purification of proteins and enzymes can also be further explored. Overall, DEAE is a promising compound that has the potential to make significant contributions to scientific research.

Synthesis Methods

DEAE can be synthesized by reacting diethylamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained by distillation. The yield of DEAE is high, and the purity can be increased by recrystallization. The chemical formula of DEAE is C8H17NO2, and its molecular weight is 159.23 g/mol.

Scientific Research Applications

DEAE has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. DEAE is also used as a quaternizing agent in the preparation of cationic surfactants. It is used in the purification of proteins and enzymes by ion exchange chromatography. DEAE is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

properties

CAS RN

10369-82-1

Product Name

2-(Diethylamino)ethyl acetate

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(diethylamino)ethyl acetate

InChI

InChI=1S/C8H17NO2/c1-4-9(5-2)6-7-11-8(3)10/h4-7H2,1-3H3

InChI Key

IDIFJUBLWASPDU-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C

Canonical SMILES

CCN(CC)CCOC(=O)C

Other CAS RN

10369-82-1

synonyms

2-diethylaminoethyl acetate
acetylcaine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.